molecular formula C7H7ClF2N2O B13270706 6-Chloro-2-(2,2-difluoroethoxy)pyridin-3-amine

6-Chloro-2-(2,2-difluoroethoxy)pyridin-3-amine

Cat. No.: B13270706
M. Wt: 208.59 g/mol
InChI Key: JUTCJUFUVYHOPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Chloro-2-(2,2-difluoroethoxy)pyridin-3-amine is a chemical compound with the molecular formula C7H7ClF2N2O and a molecular weight of 208.59 g/mol . It is primarily used in research and development within various scientific fields due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-2-(2,2-difluoroethoxy)pyridin-3-amine typically involves the reaction of 6-chloropyridin-3-amine with 2,2-difluoroethanol under specific conditions. The reaction is often catalyzed by a base such as potassium carbonate and conducted in a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and consistency in industrial settings .

Chemical Reactions Analysis

Types of Reactions

6-Chloro-2-(2,2-difluoroethoxy)pyridin-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

6-Chloro-2-(2,2-difluoroethoxy)pyridin-3-amine is utilized in several scientific research areas:

Mechanism of Action

The mechanism of action of 6-Chloro-2-(2,2-difluoroethoxy)pyridin-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Chloro-2-(2,2-difluoroethoxy)pyridin-3-amine is unique due to its specific substitution pattern and the presence of both chloro and difluoroethoxy groups. This combination imparts distinct chemical reactivity and biological activity, making it valuable for various research applications .

Biological Activity

6-Chloro-2-(2,2-difluoroethoxy)pyridin-3-amine is a pyridine derivative characterized by the presence of a chlorine atom and a difluoroethoxy group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in modulating enzyme interactions and influencing various signaling pathways. This article explores the biological activity of this compound, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

  • Molecular Formula : C7H6ClF2N
  • Molecular Weight : 208.59 g/mol
  • Structure : The compound features a pyridine ring with a chlorine atom at the 6-position and a difluoroethoxy group at the 2-position, which significantly impacts its chemical reactivity and biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The difluoroethoxy substituent enhances the compound's binding affinity, allowing it to modulate the activity of various proteins involved in cellular signaling pathways.

Key Mechanisms:

  • Enzyme Modulation : The compound can inhibit or activate specific enzymes through competitive or non-competitive binding.
  • Receptor Interaction : It may act as an agonist or antagonist at various receptor sites, influencing downstream signaling cascades.

Structure-Activity Relationship (SAR)

The unique substitution pattern of this compound contributes to its distinct biological properties compared to related compounds. SAR studies have shown that modifications to the pyridine ring or the introduction of different substituents can significantly alter the compound's potency and selectivity.

Comparison with Similar Compounds

Compound NameMolecular FormulaUnique Features
This compoundC7H6ClF2NChloro and difluoroethoxy groups
6-(2,2-difluoroethoxy)pyridin-4-amineC7H7F2ClNDifferent substitution pattern
4-Chloro-6-(2,2-difluoroethoxy)pyrimidine-2,5-diamineC7H7ClF2N3OPyrimidine core; different substitution

Case Studies and Research Findings

  • Inhibition Studies : Research has demonstrated that this compound exhibits potent inhibition against specific kinases such as CDK8 and CDK19. In vitro assays indicated an IC50 value of approximately 7.0 nM for CDK8, suggesting strong binding affinity .
    • Table 1: Pharmacokinetic Profile
      | Species | Cl (L/h/kg) | LBF (%) | Vd (L/kg) | F (%) | t1/2 (h) |
      |---------|--------------|---------|-----------|-------|----------|
      | Mouse | 1.87 | 31 | 1.08 | 54 | 0.55 |
      | Rat | 1.54 | 35 | 1.53 | 88 | 0.97 |
      | Human Prediction | ∼0.88 | ∼76 | ∼0.85 | ∼70 | ∼0.70 |
    This table summarizes the pharmacokinetic parameters observed in preclinical studies.
  • Cell-Based Assays : In cell-based assays using human embryonic kidney cells (HEK293), the compound demonstrated significant inhibition of WNT signaling pathways, which are crucial for cellular proliferation and differentiation .
  • Therapeutic Potential : The unique structural features of this compound position it as a promising candidate for drug development targeting various diseases associated with dysregulated kinase activity and signaling pathways.

Properties

Molecular Formula

C7H7ClF2N2O

Molecular Weight

208.59 g/mol

IUPAC Name

6-chloro-2-(2,2-difluoroethoxy)pyridin-3-amine

InChI

InChI=1S/C7H7ClF2N2O/c8-5-2-1-4(11)7(12-5)13-3-6(9)10/h1-2,6H,3,11H2

InChI Key

JUTCJUFUVYHOPZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC(=C1N)OCC(F)F)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.